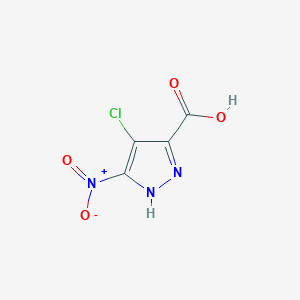
2-Chloro-3-pyridinyl 4-piperidinyl ether hydrochloride
Vue d'ensemble
Description
2-Chloro-3-pyridinyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C10H13ClN2O•HCl . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O.ClH/c11-10-9 (4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Applications De Recherche Scientifique
Selective Functionalization of Pyridines
Pyridines are crucial in pharmaceuticals, agrochemicals, and materials science. A method transforming the 4-position C-H bonds in pyridines to C-PPh3+ groups, enabling the creation of heteroaryl ethers, has shown effectiveness across complex pyridines and pharmaceutical molecules. This process is adaptable for C-C, C-N, and C-S bond formations, demonstrating the versatility of pyridine derivatives in chemical synthesis (Hilton, Dolewski, & McNally, 2016).
Coordination Polymers and Magnetic Studies
The ether-bridged ligand, 5-(4-carboxybenzyloxy)isophthalic acid, has been used with Co(II) and Mn(II) ions to construct coordination polymers. These polymers, synthesized under hydrothermal conditions, exhibit unique structural and magnetic properties, showcasing the potential of pyridine derivatives in creating materials with specific magnetic characteristics (Ahmad et al., 2012).
Electrochemical Oxidation and Catalysis
An innovative method for the catalytic aerobic oxygenation of unactivated sp(3)-C-H bonds employs a palladium catalyst with NaNO(3) as a redox co-catalyst. This process, facilitated by oxime ether and pyridine derivatives as directing groups, underscores the role of pyridine derivatives in enhancing the efficiency of chemical reactions through selective oxidation processes (Stowers, Kubota, & Sanford, 2012).
Adsorption Characteristics of Aromatic Pollutants
Poly(ether pyridine) polymers, derived from bio-based monomers and pentafluoropyridine derivatives, demonstrate significant efficiency in adsorbing aromatic pollutants and their halogenated derivatives. This research highlights the environmental applications of pyridine derivatives in pollution control, emphasizing their potential in adsorbing harmful substances from the environment (Gomri et al., 2020).
Anion Exchange Membranes for Energy Applications
An ether-bond-free polyfluorene anion exchange membrane (AEM), featuring pendent chains with piperidinium cations, showcases high hydroxide conductivity and durability. This development points to the importance of pyridine derivatives in energy technologies, particularly in enhancing the performance of alkaline fuel cells (Ren et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-3-piperidin-4-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-9(2-1-5-13-10)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUPYYKRWWTUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)




